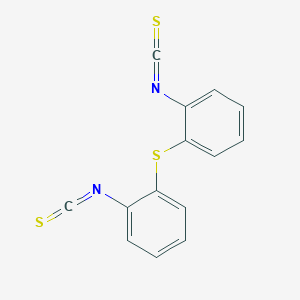
1,1'-Sulfanediylbis(2-isothiocyanatobenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Sulfanediylbis(2-isothiocyanatobenzene): is an organic compound with the molecular formula C14H8N2S3 . It is characterized by the presence of two isothiocyanate groups attached to a benzene ring, which are linked by a sulfur atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) typically involves the reaction of 2-isothiocyanatobenzenethiol with sulfur dichloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2C6H4NCS+SCl2→C6H4NCS-S-C6H4NCS+2HCl
Industrial Production Methods
In an industrial setting, the production of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) undergoes various chemical reactions, including:
Substitution Reactions: The isothiocyanate groups can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Oxidation and Reduction: The sulfur atom in the compound can undergo oxidation and reduction reactions, leading to the formation of sulfoxides and sulfones.
Addition Reactions: The isothiocyanate groups can react with amines to form thiourea derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with the isothiocyanate groups.
Oxidizing Agents: Hydrogen peroxide and peracids are used for the oxidation of the sulfur atom.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for the reduction of the sulfur atom.
Major Products
Thiourea Derivatives: Formed from the reaction with amines.
Sulfoxides and Sulfones: Formed from the oxidation of the sulfur atom.
Aplicaciones Científicas De Investigación
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of thiourea derivatives and other sulfur-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein modification due to its reactive isothiocyanate groups.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mecanismo De Acción
The mechanism of action of 1,1’-Sulfanediylbis(2-isothiocyanatobenzene) involves the reactivity of its isothiocyanate groups. These groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modification of their structure and function. The sulfur atom in the compound can also participate in redox reactions, influencing the compound’s overall reactivity .
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Sulfanediylbis(2-isopropylbenzene): Similar structure but with isopropyl groups instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-chlorobenzene): Contains chlorine atoms instead of isothiocyanate groups.
1,1’-Sulfanediylbis(2-methylbenzene): Contains methyl groups instead of isothiocyanate groups.
Uniqueness
1,1’-Sulfanediylbis(2-isothiocyanatobenzene) is unique due to its dual isothiocyanate groups, which confer high reactivity and versatility in chemical reactions. This makes it particularly valuable in applications requiring the modification of biomolecules or the synthesis of complex organic compounds .
Propiedades
Número CAS |
40939-90-0 |
|---|---|
Fórmula molecular |
C14H8N2S3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
1-isothiocyanato-2-(2-isothiocyanatophenyl)sulfanylbenzene |
InChI |
InChI=1S/C14H8N2S3/c17-9-15-11-5-1-3-7-13(11)19-14-8-4-2-6-12(14)16-10-18/h1-8H |
Clave InChI |
BNOZCRAPCNCNRK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)N=C=S)SC2=CC=CC=C2N=C=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


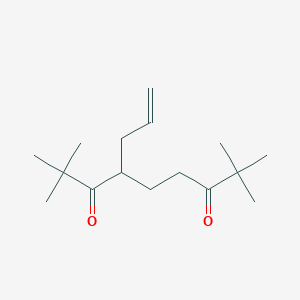
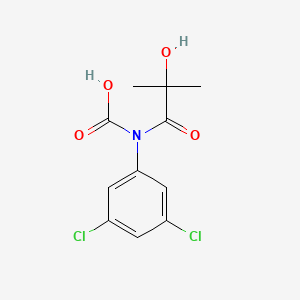

(phenylethynyl)-lambda~5~-phosphane](/img/structure/B14663609.png)
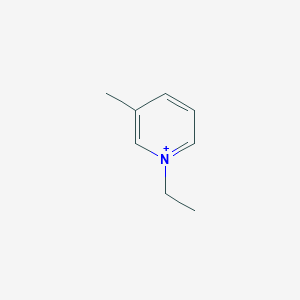
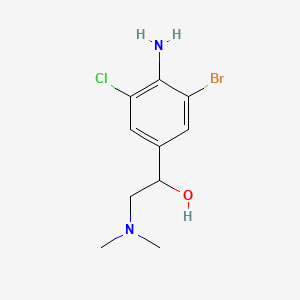
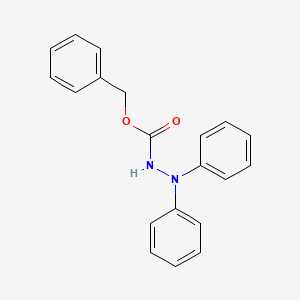
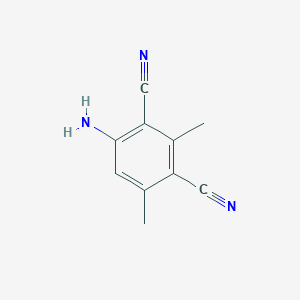
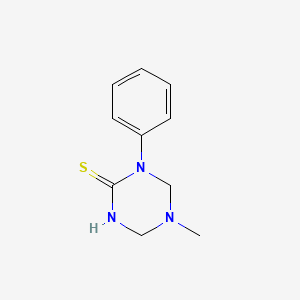
![3-[(2-Chlorophenanthridin-6-yl)amino]propan-1-ol](/img/structure/B14663662.png)
![1(3H)-Isobenzofuranone, 3-[(4-chlorophenoxy)methylene]-](/img/structure/B14663664.png)

![1-[(2-Hydroxyethyl)sulfanyl]dodecan-2-OL](/img/structure/B14663678.png)

